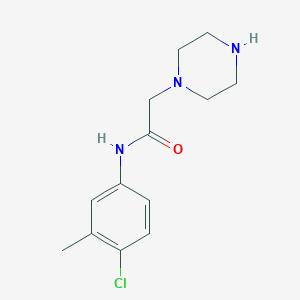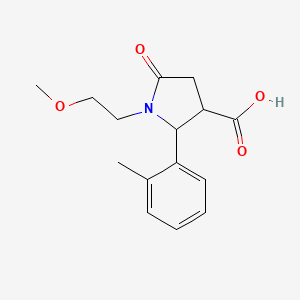
1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine
Vue d'ensemble
Description
“1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine” is an organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The “2,3-dihydro” indicates that the compound is a hydrogenated derivative of indole. The “1-(2-Methylpropyl)” part refers to an isobutyl group attached to the 1-position of the indole, and the “5-amine” indicates an amine functional group at the 5-position of the indole .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, followed by functionalization at the 1- and 5-positions. Indoles can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound . The introduction of the isobutyl and amine groups would likely involve substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, with the isobutyl and amine groups attached at the 1- and 5-positions, respectively. The presence of the nitrogen atom in the pyrrole ring and the amine group would make the compound a potential base .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole ring, which is aromatic and therefore relatively stable. The amine group at the 5-position could act as a nucleophile in reactions . The isobutyl group at the 1-position is an alkyl group and would not be expected to participate in reactions under normal conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole and amine groups could result in the compound having a relatively high boiling point due to the possibility of hydrogen bonding .
Applications De Recherche Scientifique
Synthesis and Structural Studies
- A study by Ogurtsov and Rakitin (2021) involved synthesizing a new compound similar to the one , showing its potential as an intermediate for substances with pharmacological properties (Ogurtsov & Rakitin, 2021).
- Kukuljan et al. (2016) reported on the synthesis and structural evaluation of similar indole and gramine derivatives, contributing to the understanding of the chemical properties of such compounds (Kukuljan, Kranjc, & Perdih, 2016).
Pharmacological Potential
- Bautista-Aguilera et al. (2014) identified a derivative of this compound as a cholinesterase and monoamine oxidase dual inhibitor, highlighting its potential in pharmacological applications (Bautista-Aguilera et al., 2014).
Analytical Chemistry
- Galceran, Pais, and Puignou (1996) developed a method for isolating and determining mutagenic amines in beef extracts, which could be relevant for compounds like 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine (Galceran, Pais, & Puignou, 1996).
Chemical Reactions and Properties
- Silaichev, Aliev, and Maslivets (2009) studied the reactions of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates with cyclic enamines, contributing to the chemical understanding of compounds related to 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine (Silaichev, Aliev, & Maslivets, 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methylpropyl)-2,3-dihydroindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-9(2)8-14-6-5-10-7-11(13)3-4-12(10)14/h3-4,7,9H,5-6,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEOKDZCCNONAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



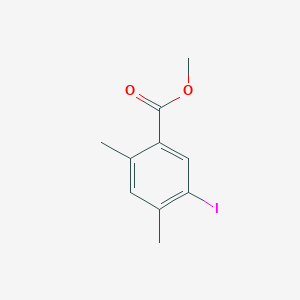
![3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437865.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B1437868.png)

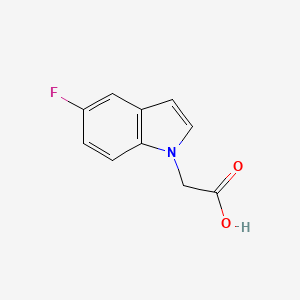
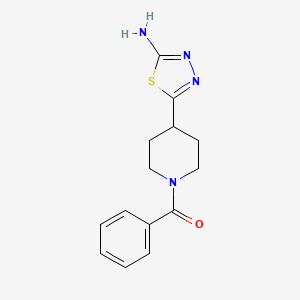
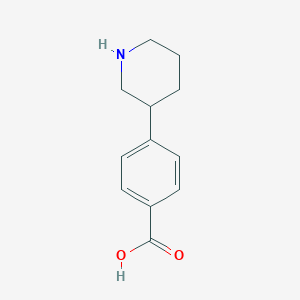



![6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione](/img/structure/B1437880.png)
![3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437881.png)
